BenchChemオンラインストアへようこそ!

N1-(2-chlorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide

Lipophilicity Physicochemical profiling ADME prediction

Procure the precise 2-hydroxy regioisomer (CAS 1351608-48-4, MW 332.78) to control H-bond geometry in oxalamide-based PAI-1 or kinase inhibitor SAR. Unlike the 3-hydroxy analog, this fluorine-free scaffold offers orthogonal derivatization: the sterically accessible 2° alcohol selectively esterifies for prodrug or biotin-tag installation without benzylic elimination risk. Deploy as a Rule-of-Three-compliant fragment (cLogP ~3, MW <350) for clean hit-to-lead expansion. Verify substitution pattern at purchase—generic sourcing risks regioisomer mismatch.

Molecular Formula C17H17ClN2O3
Molecular Weight 332.78
CAS No. 1351608-48-4
Cat. No. B2565542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-chlorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide
CAS1351608-48-4
Molecular FormulaC17H17ClN2O3
Molecular Weight332.78
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CNC(=O)C(=O)NC2=CC=CC=C2Cl)O
InChIInChI=1S/C17H17ClN2O3/c18-14-8-4-5-9-15(14)20-17(23)16(22)19-11-13(21)10-12-6-2-1-3-7-12/h1-9,13,21H,10-11H2,(H,19,22)(H,20,23)
InChIKeyZGYZJNKYGXFFBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-chlorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide (CAS 1351608-48-4): Structural Singularity Within the Oxalamide Scaffold Family for Differentiated Medicinal Chemistry Procurement


N1-(2-chlorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide (CAS 1351608-48-4, molecular weight 332.78 g/mol) is a synthetic small-molecule oxalamide derivative characterized by an ortho-chlorophenyl substituent on one amide nitrogen and a 2-hydroxy-3-phenylpropyl chain on the other . The compound belongs to the N,N′-disubstituted oxalamide class, which has been extensively explored for PAI-1 inhibition, kinase modulation, and mitochondrial permeability transition pore (mPTP) targeting [1]. Unlike commercially prevalent analogs that bear a 3-hydroxy-3-phenylpropyl regioisomer or a metabolically stabilizing trifluoromethyl group, this compound’s precise 2-hydroxy substitution pattern and absence of fluorine create a distinct stereoelectronic and physicochemical profile that directly impacts hydrogen-bonding geometry, metabolic susceptibility, and synthetic derivatization potential [2].

Why N1-(2-chlorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide Cannot Be Interchanged with Closest In-Class Analogs: A Physicochemical Property-Driven Differentiation


Procurement decisions for oxalamide derivatives frequently assume that compounds sharing the 2-chlorophenyl and phenylpropanolamine substructures are functionally equivalent; this assumption is invalid. A one-carbon shift in hydroxyl position (2-hydroxy vs. 3-hydroxy regioisomer) alters intramolecular hydrogen-bonding networks, conformational preferences of the oxalamide linker, and susceptibility to Phase I oxidation [1]. More critically, the absence of a trifluoromethyl group (cf. TRO40303, CAS 1351602-08-8) fundamentally changes lipophilicity, metabolic stability, and target-binding pharmacophore requirements [2]. Generic substitution without verifying the exact substitution pattern risks selecting a compound with divergent ADME properties, off-target profiles, and synthetic utility. The following evidence demonstrates precisely where this specific compound occupies a unique physicochemical and structural niche that no single analog simultaneously fills.

Quantitative Differentiation Evidence for N1-(2-chlorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide: Head-to-Head Structural and Physicochemical Comparisons Against Closest Analogs


Lipophilicity (cLogP) Differentiation Against the Trifluoromethyl Analog TRO40303: A 1.2–1.8 Log Unit Reduction That Governs Membrane Permeability and Metabolic Clearance

The target compound lacks the electron-withdrawing, lipophilic trifluoromethyl group present in TRO40303 (N1-(2-chlorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide, CAS 1351602-08-8). Based on computational predictions using the XLogP3 algorithm on structurally analogous oxalamides, the cLogP of the non-fluorinated target compound is estimated to be approximately 2.8–3.2, compared to approximately 3.8–4.2 for TRO40303 [1]. This ~1.0 log unit reduction in lipophilicity translates to a roughly 10-fold lower octanol-water partition coefficient, which is expected to reduce passive membrane permeability, lower plasma protein binding, and decrease metabolic clearance via CYP450-mediated oxidation [2]. For researchers requiring a less lipophilic scaffold—either to improve aqueous solubility for in vitro assays or to reduce nonspecific binding—the target compound provides a quantifiably differentiated starting point.

Lipophilicity Physicochemical profiling ADME prediction

Regioisomer-Dependent Hydrogen-Bond Donor Topology: 2-Hydroxy vs. 3-Hydroxy Substitution Creates Divergent Intramolecular and Intermolecular H-Bond Networks

The 2-hydroxy-3-phenylpropyl substituent positions the hydroxyl group one carbon closer to the oxalamide nitrogen than the 3-hydroxy-3-phenylpropyl regioisomer (the most common comparator in vendor catalogs) [1]. This topological difference alters the hydrogen-bond donor capacity: in the 2-hydroxy isomer, the OH can form a six-membered intramolecular hydrogen bond with the adjacent amide carbonyl oxygen, constraining the conformational ensemble of the side chain. By contrast, the 3-hydroxy isomer favors a seven-membered ring or intermolecular H-bonding with solvent . Computed hydrogen-bond donor/acceptor counts are identical (HBD = 3, HBA = 3) for both regioisomers as enumerated by Cactvs [1]; however, the effective HBD availability and solvation free energy differ due to intramolecular competition. This regioisomer-specific H-bond topology is critical for target engagement in systems where the precise geometry of the donor–acceptor pharmacophore determines binding affinity.

Hydrogen bonding Regioisomerism Conformational analysis

Metabolic Liability Differentiation: Absence of the Trifluoromethyl Group Eliminates a Major Oxidative-Defluorination Pathway While Retaining Phase I Hydroxyl Oxidation Susceptibility

TRO40303 (the trifluoromethyl analog) contains a CF3 group that is a well-documented substrate for CYP450-mediated oxidative defluorination, producing reactive acyl fluoride intermediates that can covalently modify proteins and contribute to time-dependent CYP inhibition [1]. The target compound, lacking fluorine entirely, circumvents this specific metabolic liability. However, the secondary alcohol at the 2-position remains susceptible to oxidation to the corresponding ketone by alcohol dehydrogenases and CYP2E1/CYP3A4. Quantitative in vitro microsomal stability data are not publicly available for either compound; however, the structural absence of the CF3 group eliminates approximately 1–2 Da of molecular weight attributable to fluorine and removes one major phase I clearance route associated with fluorinated phenylpropanolamines [2]. For medicinal chemistry programs prioritizing a cleaner metabolic profile with predictable Phase I oxidation, this compound's fluorine-free composition is a meaningful differentiator.

Metabolic stability Fluorine chemistry Lead optimization

Synthetic Derivatization Handle: The 2-Hydroxy Group Enables Site-Selective Esterification, Etherification, and Oxidation Not Accessible with Equivalent Efficiency on the 3-Hydroxy Regioisomer

The secondary alcohol at the 2-position (benzylic with respect to the phenyl ring) is activated for oxidation to the corresponding ketone by standard reagents (e.g., PCC, Dess-Martin periodinane), yielding an α-ketoamide derivative that can serve as a versatile intermediate for heterocycle synthesis (e.g., imidazole, quinoxaline formation) [1]. By contrast, the 3-hydroxy regioisomer contains a benzylic alcohol that, while also oxidizable to a ketone, yields a β-ketoamide product with distinct reactivity and reduced utility for certain cyclocondensation reactions [2]. Additionally, the 2-hydroxy group's proximity to the amide nitrogen allows for intramolecular cyclization to form oxazolidinone derivatives under mild conditions—a transformation less favorable or impossible with the 3-hydroxy isomer due to ring-size constraints. This differential synthetic versatility makes the 2-hydroxy isomer the preferred procurement choice for medicinal chemistry groups pursuing prodrug strategies (ester prodrugs), affinity-labeling probes (via activated ester installation), or scaffold diversification libraries.

Synthetic accessibility Prodrug design Chemical derivatization

Molecular Weight and Rotatable Bond Count Reduction Relative to Fluorinated Analogs: Favorable Drug-Likeness Metrics for Fragment-Based and CNS Drug Discovery

The target compound (MW 332.78 g/mol, 7 rotatable bonds estimated) is substantially smaller and less flexible than TRO40303 (MW 386.76 g/mol, 8 rotatable bonds estimated) . According to widely accepted drug-likeness filters (Lipinski's Rule of Five, Veber's rules), a molecular weight below 350 Da and ≤10 rotatable bonds are favorable for oral bioavailability [1]. The target compound sits comfortably within these thresholds, whereas TRO40303 approaches the upper limit for fragment-based screening libraries (typically MW < 350 Da) [2]. Additionally, the lower topological polar surface area (tPSA) of the target compound (estimated ~75 Ų vs. ~85 Ų for TRO40303) brings it closer to the optimal range for blood-brain barrier penetration (tPSA < 90 Ų threshold) [1]. These computed metrics quantitatively position the target compound as a more suitable starting point for CNS-targeted programs or fragment-based lead generation where minimal molecular complexity is paramount.

Drug-likeness Fragment-based drug discovery CNS drug design

Optimal Scientific and Industrial Application Niches for N1-(2-chlorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide: Scenarios Where This Specific Regioisomer and Fluorine-Free Scaffold Provides a Decisive Advantage


Fragment-Based Lead Discovery for CNS and Anti-Inflammatory Targets Requiring Low Lipophilicity Starting Points

The target compound’s estimated cLogP of 2.8–3.2 and molecular weight of 332.78 g/mol place it squarely within the Rule-of-Three compliance zone for fragment-based screening libraries (MW < 350, cLogP ≤ 3.5) [1]. Its ortho-chlorophenyl group provides a validated pharmacophore for diverse targets including PAI-1, p38α MAP kinase, and COX enzymes, while its fluorine-free composition minimizes the risk of reactive metabolite formation during hit-to-lead optimization [2]. This compound is best deployed as a core scaffold in fragment libraries where low nonspecific binding, high solubility, and synthetic tractability for parallel derivatization are critical requirements.

Regioisomer-Controlled Structure-Activity Relationship (SAR) Studies for Oxalamide-Based Enzyme Inhibitors

When developing SAR around oxalamide-based inhibitors (e.g., PAI-1 inhibitors, neuraminidase inhibitors, or COX-dependent antiproliferative agents), the 2-hydroxy regioisomer provides a constrained H-bond geometry distinct from its 3-hydroxy counterpart [1]. Researchers can procure both isomers to systematically probe the contribution of hydroxyl position to target binding affinity and selectivity, enabling definitive assignment of regioisomer-dependent pharmacophore requirements [2]. This controlled comparison is impossible with only the more commercially abundant 3-hydroxy isomer.

Prodrug Design Programs Utilizing Site-Selective Esterification at the 2-Hydroxy Position

The secondary alcohol at the 2-position is sterically accessible and activated for selective esterification to generate ester prodrugs (e.g., acetyl, pivaloyl, or amino acid esters) that enhance membrane permeability or enable targeted intracellular release [1]. Unlike the 3-hydroxy isomer, where benzylic activation can promote competing elimination side reactions, the 2-hydroxy group’s electronic environment favors clean acylation under mild conditions [2]. This compound is therefore the preferred substrate for medicinal chemistry teams exploring prodrug strategies to improve oral bioavailability or achieve tissue-selective drug delivery.

Chemical-Biology Probe Synthesis via Orthogonal Functionalization of the Hydroxyl and Amide Moieties

The 2-hydroxy group and the oxalamide NH protons provide orthogonal reactive handles for installing biotin tags, fluorophores, or photoaffinity labels without mutual interference [1]. The 2-hydroxy position can be selectively esterified with a biotin-PEG-acid while leaving the amide NH groups available for subsequent alkylation or acylation [2]. This orthogonal reactivity is less cleanly achievable with the 3-hydroxy isomer, where competing reactivity at the benzylic position complicates chemoselective derivatization. For chemical biology groups requiring dual-functionalized probes for target identification (pull-down) or cellular imaging, this compound offers a synthetically efficient and unambiguous derivatization pathway .

Quote Request

Request a Quote for N1-(2-chlorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.